molecular formula C6H5F2N B1298654 3-(Difluoromethyl)pyridine CAS No. 76541-44-1

3-(Difluoromethyl)pyridine

Cat. No.: B1298654
CAS No.: 76541-44-1
M. Wt: 129.11 g/mol
InChI Key: HKRKGTFBASUFRO-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)pyridine is a fluorinated organic compound with the molecular formula C6H5F2N. It is a derivative of pyridine, where a difluoromethyl group (CF2H) is attached to the third position of the pyridine ring. This compound has gained significant attention in medicinal and agricultural chemistry due to its unique properties, including enhanced lipophilicity, bioavailability, and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)pyridine can be achieved through various methods. One common approach involves the direct C−H-difluoromethylation of pyridines. This method is highly efficient and economical, utilizing mild conditions to introduce the difluoromethyl group into the pyridine ring . Another method involves the use of oxazino pyridine intermediates, which can be transformed into difluoromethylated pyridines through a radical process .

Industrial Production Methods: Industrial production of this compound typically involves metal-catalyzed cross-coupling reactions. These reactions are advantageous due to their high selectivity and efficiency. The use of difluorocarbene reagents has also been explored for large-scale production, providing a streamlined approach to access this compound .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Difluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)pyridine involves its interaction with biological targets through hydrogen bonding. The difluoromethyl group possesses an acidic proton, which can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction enhances the compound’s lipophilicity, bioavailability, and metabolic stability, making it a valuable component in drug design .

Comparison with Similar Compounds

  • 2-(Difluoromethyl)pyridine
  • 4-(Difluoromethyl)pyridine
  • Trifluoromethylpyridine

Comparison: 3-(Difluoromethyl)pyridine is unique due to its specific positioning of the difluoromethyl group, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound exhibits distinct regioselectivity in reactions and has been shown to have different pharmacokinetic properties .

Properties

IUPAC Name

3-(difluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2N/c7-6(8)5-2-1-3-9-4-5/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRKGTFBASUFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30997893
Record name 3-(Difluoromethyl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76541-44-1
Record name 3-(Difluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76541-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Difluoromethyl)pyridine
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Record name 3-(Difluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(difluoromethyl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What novel synthetic route has been developed for functionalizing 3-(difluoromethyl)pyridine?

A1: Recent research [] has unveiled a novel method for functionalizing this compound. This method utilizes direct deprotonation of the -CHF2 group using a lithiated base in THF, followed by trapping with various electrophiles. This approach allows for the introduction of diverse functional groups to the molecule. Notably, in situ quenching with a suitable electrophile yields 3-pyridyl-CF2-SiMe2Ph, a novel silylated compound. This compound serves as a versatile intermediate, enabling further functionalization with fluoride sources to generate a wider range of 3-(difluoroalkyl)pyridine derivatives that were previously inaccessible through direct deprotonation. This method represents a significant advancement in the synthesis and functionalization of this compound derivatives, potentially opening avenues for the development of novel compounds with tailored properties.

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